3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid

Description

Structural Characteristics and Nomenclature

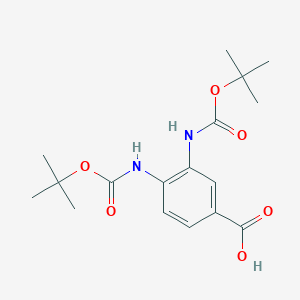

The molecular structure of this compound exhibits a highly organized arrangement of functional groups that reflects sophisticated synthetic design principles. The core benzoic acid framework provides a rigid aromatic platform upon which the two tert-butoxycarbonyl-protected amino groups are positioned adjacent to one another, creating a unique electronic environment that influences both reactivity and stability characteristics. The molecular formula C₁₇H₂₄N₂O₆ encompasses a molecular weight of 352.4 grams per mole, with the substantial mass contribution from the two bulky protecting groups significantly altering the compound's physical and chemical properties compared to the parent 3,4-diaminobenzoic acid. The stereochemical arrangement places the carboxylic acid functionality in a meta relationship to one amino group and a para relationship to the other, creating an asymmetric substitution pattern that influences synthetic applications.

The International Union of Pure and Applied Chemistry nomenclature system provides the systematic name 3,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid, which precisely describes the connectivity and substitution pattern. This designation emphasizes the carbamate linkages formed between the amino nitrogen atoms and the carbonyl carbon of the tert-butoxycarbonyl groups, with the 2-methylpropan-2-yl portion describing the branched alkyl component. The Simplified Molecular Input Line Entry System representation CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C provides a linear text-based description of the molecular connectivity that facilitates database searches and computational analysis.

Structural analysis reveals that the two tert-butoxycarbonyl groups adopt conformations that minimize steric interactions while maintaining effective protection of the amino functionalities. The International Chemical Identifier key RQQDWMAMCZQDNK-UHFFFAOYSA-N serves as a unique molecular signature derived from the complete structural connectivity, enabling unambiguous identification across chemical databases and literature sources. Nuclear magnetic resonance spectroscopic analysis confirms the expected resonance patterns, with the tert-butyl groups appearing as singlets around 1.48 parts per million in proton nuclear magnetic resonance spectra, while the aromatic protons display characteristic coupling patterns consistent with the substitution pattern.

Historical Context in Organic Chemistry

The development of this compound represents a significant milestone in the evolution of protecting group chemistry, building upon foundational work established in the early twentieth century. The historical trajectory of amino protecting groups began with the pioneering work of Bergmann and Zervas in 1932, who introduced the benzyloxycarbonyl group as the first reversible amino-protecting methodology. This breakthrough established the conceptual framework for temporary protection of reactive functionalities during multi-step synthetic sequences, laying the groundwork for subsequent developments in carbamate-based protecting strategies. The benzyloxycarbonyl methodology dominated peptide synthesis for nearly two decades, until the limitations of harsh hydrogenolytic deprotection conditions prompted the search for alternative approaches.

The introduction of the tert-butoxycarbonyl protecting group by Carpino in the 1960s marked a revolutionary advancement in synthetic methodology, offering acid-labile deprotection conditions that were compatible with a broader range of functional groups. This development enabled the widespread adoption of solid-phase peptide synthesis methodologies, where repetitive cycles of protection and deprotection could be performed under milder conditions than previously possible. The tert-butoxycarbonyl group's unique combination of stability under basic conditions and lability under acidic treatment provided the orthogonal reactivity patterns essential for complex synthetic transformations. Carpino's subsequent exploration of thiocarbonyl variants, including the tert-butoxythiocarbonyl group, demonstrated the continued evolution of protecting group design principles aimed at achieving even greater selectivity and mildness.

The specific application of tert-butoxycarbonyl protection to diaminobenzoic acid derivatives emerged from the recognition that unprotected amino groups would undergo uncontrolled coupling reactions during peptide synthesis protocols. Early synthetic approaches required careful optimization of reaction conditions to achieve selective protection of both amino groups while maintaining the integrity of the carboxylic acid functionality. The development of efficient one-pot protection procedures using di-tert-butyl dicarbonate represented a significant practical advancement, enabling researchers to access protected derivatives in high yields without chromatographic purification. These methodological improvements coincided with the broader adoption of fluorenylmethoxycarbonyl chemistry in peptide synthesis, creating complementary protecting group strategies that could be employed in orthogonal synthetic schemes.

The emergence of this compound as a valuable synthetic intermediate reflects the maturation of protecting group chemistry as a sophisticated tool for molecular construction. Modern applications extend far beyond traditional peptide synthesis to encompass diverse areas including heterocyclic chemistry, where the compound serves as a precursor for quinoxaline synthesis under hydrothermal conditions. The compound's utility in one-step synthesis protocols for fluorenylmethoxycarbonyl-amino acid derivatives demonstrates the continued evolution of protecting group methodology toward greater efficiency and selectivity. Contemporary research has revealed that the dual protection strategy enables access to previously challenging synthetic targets, including unusual amino acid derivatives and complex peptide architectures that would be difficult to access through conventional approaches.

Significance in Chemical Research

The contemporary significance of this compound in chemical research extends across multiple disciplines, reflecting its versatility as both a synthetic intermediate and a methodological tool. Recent investigations have demonstrated the compound's exceptional utility in one-step synthesis protocols for fluorenylmethoxycarbonyl-amino acid derivatives, achieving remarkable yields ranging from 40% to 94% across a diverse array of amino acid substrates. This synthetic methodology eliminates the need for chromatographic purification in most cases, representing a significant advancement in process efficiency and cost-effectiveness for peptide precursor preparation. The coupling reactions employ 1.2 equivalents of hexafluorophosphate azabenzotriazole tetramethyl uronium with 1.3 equivalents of the protected diaminobenzoic acid derivative, providing optimal conditions for high-yielding transformations.

Quinoxaline synthesis applications have revealed unique thermal stability characteristics that distinguish this compound from related derivatives. Under hydrothermal conditions at 230°C, the protected diaminobenzoic acid undergoes controlled deprotection followed by quinoxaline formation, with minimal decarboxylation compared to the unprotected parent compound. Research findings indicate that reactions performed at 150°C in 5% acetic acid yield the target quinoxaline in 54-65% yield without detectable decarboxylation products, demonstrating the protective effect of the tert-butoxycarbonyl groups against unwanted side reactions. These results have significant implications for sustainable synthetic chemistry, as the hydrothermal approach eliminates the need for organic solvents while maintaining high selectivity.

The compound's role in advancing solid-phase peptide synthesis methodologies has been particularly noteworthy, with applications extending to the preparation of preloaded diaminobenzoate resins that facilitate C-terminal functionalization of peptides. These specialized resins enable the incorporation of diaminobenzoic acid residues directly into peptide sequences, providing sites for subsequent modification or conjugation reactions. The successful synthesis of pentapeptide sequences using crude proline derivatives demonstrates the practical utility of this approach, even when complete purification of intermediate compounds is not achieved. This tolerance for impurities represents a significant practical advantage in large-scale synthetic applications where extensive purification would be cost-prohibitive.

Mechanistic investigations have elucidated the protective role of tert-butoxycarbonyl groups in preventing unwanted side reactions during high-temperature transformations. The groups provide both steric protection and electronic deactivation of the amino functionalities, enabling selective reactions at the carboxylic acid site while maintaining amino group integrity. Deprotection studies using trifluoroacetic acid have confirmed the expected cleavage patterns, with clean conversion to the corresponding diaminobenzoic acid derivatives under controlled conditions. The development of selective deprotection protocols that preserve other acid-sensitive functionalities has expanded the compound's utility in complex synthetic sequences where multiple protecting groups must be removed in a specific order.

Properties

IUPAC Name |

3,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O6/c1-16(2,3)24-14(22)18-11-8-7-10(13(20)21)9-12(11)19-15(23)25-17(4,5)6/h7-9H,1-6H3,(H,18,22)(H,19,23)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQDWMAMCZQDNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617123 | |

| Record name | 3,4-Bis[(tert-butoxycarbonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66636-17-7 | |

| Record name | 3,4-Bis[(tert-butoxycarbonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approach

The preparation of 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid typically involves the Boc protection of the amino groups on 3,4-diaminobenzoic acid. The key steps include:

- Starting from 3,4-diaminobenzoic acid, the two amino groups are selectively protected by reaction with di-tert-butyl dicarbonate (Boc2O) under controlled conditions.

- The carboxylic acid group remains unprotected during this process.

- The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) with a base like triethylamine or sodium bicarbonate to neutralize the generated acid.

Detailed Procedure

A representative procedure based on literature and patent data is as follows:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 3,4-Diaminobenzoic acid + Boc2O + base (e.g., triethylamine) | Dissolve 3,4-diaminobenzoic acid in anhydrous solvent (e.g., DCM), add base, then slowly add Boc2O at 0°C to room temperature. Stir for several hours. | High selectivity for di-Boc protection; reaction monitored by TLC or LC-MS. |

| 2 | Work-up | Quench reaction with water, extract organic layer, wash with brine, dry over Na2SO4, concentrate. | Purification by recrystallization or column chromatography yields pure product. |

| 3 | Characterization | Confirm structure by NMR, LC-MS, and melting point. | Typical yield: 70-90%. |

This method ensures the selective protection of both amino groups while preserving the carboxylic acid functionality intact.

Alternative Synthetic Routes

- Stepwise Protection: In some cases, mono-Boc protection is performed first, followed by a second Boc protection step to improve selectivity and yield.

- Use of Different Bases: Sodium bicarbonate or pyridine can be used as bases to facilitate the reaction.

- Solvent Variations: THF, acetonitrile, or ethyl acetate may be used depending on solubility and reaction kinetics.

Example from Recent Research

A recent study described the preparation of this compound by dissolving the starting diamine in THF and adding Boc2O with triethylamine at 0°C, stirring for 2-4 hours, followed by aqueous work-up and purification. The product was obtained as a white solid with a yield of approximately 85% and confirmed by LC-MS and NMR spectroscopy.

Analytical Data Supporting Preparation

| Parameter | Data |

|---|---|

| LC-MS (M+H)+ | 353.2 (consistent with C17H25N2O6) |

| 1H NMR (DMSO-d6) | Signals corresponding to Boc tert-butyl groups (~1.4 ppm, singlet), aromatic protons (7.0-8.0 ppm), and NH protons (broad signals) |

| Melting Point | Typically 150-160 °C (literature dependent) |

| Purity | >95% by HPLC or LC-MS |

These data confirm the successful Boc protection of the amino groups and the integrity of the carboxylic acid moiety.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents | Solvent | Base | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Direct Boc Protection | 3,4-Diaminobenzoic acid | Di-tert-butyl dicarbonate | DCM or THF | Triethylamine or NaHCO3 | 0°C to RT | 70-90 | Most common, straightforward |

| Stepwise Boc Protection | 3,4-Diaminobenzoic acid | Boc2O (2 steps) | DCM or Acetonitrile | Pyridine or TEA | 0°C to RT | 65-85 | Improved selectivity |

| Microwave-assisted synthesis | 3,4-Diaminobenzoic acid derivatives | Boc2O | Various | Base | Elevated temp | Variable | Faster reaction times |

Research Findings and Considerations

- The Boc protection is highly efficient and selective for amino groups on aromatic rings such as 3,4-diaminobenzoic acid.

- Reaction conditions (temperature, solvent, base) significantly influence yield and purity.

- The carboxylic acid group remains unaltered, allowing further functionalization.

- Purification is typically achieved by recrystallization or silica gel chromatography.

- Analytical techniques such as LC-MS and NMR are essential for confirming the structure and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amino groups can be selectively deprotected under acidic conditions to yield the free amine groups, which can then participate in further substitution reactions.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting groups under mild conditions.

Coupling: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Deprotected Amines: Removal of Boc groups yields 3,4-diaminobenzoic acid.

Coupled Products: Suzuki-Miyaura coupling results in the formation of biaryl compounds.

Scientific Research Applications

Organic Synthesis

3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid is primarily used as a protecting group for amines in peptide synthesis. The Boc groups can be easily removed under acidic conditions, allowing for the subsequent formation of amines that can participate in further reactions. This property makes it invaluable in the synthesis of complex organic molecules.

Medicinal Chemistry

In the realm of medicinal chemistry, this compound serves as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs) . Its ability to modulate biological activity through the inhibition of specific enzymes and receptors is under investigation. For instance:

- Histone Deacetylases (HDACs): The compound acts as a substrate for HDACs, influencing gene expression by altering histone acetylation.

- SIRT2 Inhibition: It has shown potential in inhibiting SIRT2, impacting cellular metabolism and stress responses.

- HIV Replication: Studies indicate its capability to inhibit HIV replication by interfering with the CCR5 receptor, crucial for viral entry into host cells.

Material Science

In material science, this compound is utilized in the preparation of functional materials and polymers . The Boc-protected amines can be integrated into polymer matrices to enhance properties such as solubility and thermal stability.

Case Studies and Experimental Data

Several studies have highlighted the biological activities and therapeutic potential of this compound:

- In Vitro Studies: Laboratory experiments demonstrated that concentrations below 10 µM significantly inhibited human T lymphocyte proliferation without cytotoxic effects.

- Animal Models: In vivo studies using murine models showed that administration resulted in lower inflammatory markers and improved metabolic profiles.

- Dose-Response Relationships: A dose-dependent response was observed where lower doses effectively inhibited T lymphocyte activity while higher doses led to reduced efficacy due to potential toxicity.

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| HDAC Inhibition | Alters gene expression via histone modification |

| SIRT2 Inhibition | Modulates metabolism and stress responses |

| HIV Replication Inhibition | Interferes with viral entry mechanisms |

| T Lymphocyte Proliferation | Reduces immune response through cytokine modulation |

Mechanism of Action

The mechanism of action of 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid primarily involves its role as a protecting group in organic synthesis. The Boc groups protect the amino functionalities during reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc groups can be removed to reveal the free amines, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

| Compound Name | CAS Number | Substituent Positions | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 3,4-Bis((Boc)amino)benzoic acid | 66636-17-7 | 3,4 | 352.39 | Boc-amino, carboxylic acid |

| 3,5-Bis((Boc)amino)benzoic acid | 133887-83-9 | 3,5 | 352.38 | Boc-amino, carboxylic acid |

| 3,4-Bis(benzyloxy)benzoic acid | 198481-98-4 | 3,4 | 364.37 | Benzyloxy, carboxylic acid |

| 3,4-Dihydroxybenzoic acid (protocatechuic acid) | 99-50-3 | 3,4 | 154.12 | Hydroxyl, carboxylic acid |

| Methyl 3-((Boc)amino)benzoate | 344462-84-6 | 3 | 265.29 | Boc-amino, methyl ester |

Key Observations :

- Substituent Position: The 3,4-substitution pattern in 3,4-Bis((Boc)amino)benzoic acid contrasts with the 3,5-isomer (CAS: 133887-83-9), which exhibits a symmetrical structure. This difference impacts crystallinity and solubility; for example, the 3,5-isomer is reported to form more stable macrocycles due to its C3 symmetry .

- Functional Groups : Compared to 3,4-dihydroxybenzoic acid, the Boc-protected derivative is significantly more lipophilic, enhancing its stability in organic solvents but reducing aqueous solubility. In contrast, unprotected hydroxyl groups in protocatechuic acid facilitate rapid metabolism by gut microbiota .

Reactivity Insights :

- The Boc groups in 3,4-Bis((Boc)amino)benzoic acid can be selectively deprotected under acidic conditions (e.g., trifluoroacetic acid), enabling sequential functionalization .

- In contrast, 3,4-bis(benzyloxy)benzoic acid (CAS: 198481-98-4) undergoes hydrogenolysis to yield hydroxyl groups, a critical step in synthesizing fluorinated kinase inhibitors .

Biological Activity

3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid (BTBBA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

BTBBA is characterized by its unique structure that includes two tert-butoxycarbonyl (Boc) groups attached to an amino benzoic acid skeleton. This configuration is significant for its solubility and reactivity in biological systems.

The biological activity of BTBBA can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : BTBBA has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect the activity of acetyl-CoA carboxylase, which plays a crucial role in fatty acid metabolism .

- Antioxidant Properties : Preliminary studies suggest that BTBBA may exhibit antioxidant activity, which can protect cells from oxidative stress and related damage. This property is particularly relevant in the context of cardiovascular health and metabolic disorders .

Antimicrobial Activity

Research on related compounds indicates that BTBBA could possess antimicrobial properties. Similar structures have shown effectiveness against various bacterial strains, suggesting that BTBBA may also inhibit microbial growth through mechanisms such as membrane disruption or metabolic interference .

Study 1: Inhibition of Acetyl-CoA Carboxylase

In a study examining the effects of small molecule inhibitors on acetyl-CoA carboxylase, BTBBA was included in a series of compounds evaluated for their ability to reduce hepatic malonyl-CoA levels in obese Zucker rats. The results indicated a significant reduction in fatty acid synthesis and an increase in fatty acid oxidation, demonstrating the compound's potential therapeutic application in metabolic syndrome management .

Study 2: Antioxidant Effects

A separate investigation focused on the antioxidant capabilities of BTBBA-like compounds revealed that these molecules could mitigate oxidative damage in cellular models. The study measured reactive oxygen species (ROS) levels and found that treatment with BTBBA analogs led to a marked decrease in oxidative stress markers, suggesting its utility in conditions characterized by oxidative damage .

Table 1: Summary of Biological Activities of BTBBA

Q & A

Q. What are the standard synthetic routes for preparing 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid, and what critical reaction conditions must be optimized?

The synthesis typically involves sequential Boc protection of the amino groups on 3,4-diaminobenzoic acid. Key steps include:

- Amino Group Protection : Reacting 3,4-diaminobenzoic acid with di-tert-butyl dicarbonate (Boc anhydride) in a basic solvent (e.g., THF or DCM) at 0–25°C. Stoichiometric excess of Boc anhydride ensures complete protection of both amino groups .

- Purification : Column chromatography or recrystallization (e.g., using ethyl acetate/hexane) to isolate the product. Purity is confirmed via HPLC or TLC.

- Critical Conditions : pH control during protection (to avoid premature deprotection), anhydrous conditions, and inert atmosphere (N₂/Ar) to prevent side reactions.

Q. Which analytical techniques are most reliable for assessing the purity and structural integrity of this compound?

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) is used to confirm purity (>95%) .

- NMR Spectroscopy : ¹H and ¹³C NMR verify Boc group integration (e.g., tert-butyl protons at ~1.4 ppm) and absence of unprotected amines .

- Melting Point : Reported melting points vary (e.g., 150–189°C for related Boc-protected benzoic acids), so consistency across batches is critical .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported melting points or spectroscopic data for this compound?

Discrepancies often arise from polymorphic forms or residual solvents. Strategies include:

- Recrystallization : Use polar solvents (e.g., methanol/water) to isolate a single crystalline form.

- Thermogravimetric Analysis (TGA) : Confirm solvent-free melting points.

- Comparative Spectroscopy : Cross-validate NMR and IR data with literature (e.g., tert-butyl C=O stretches at ~1680–1700 cm⁻¹) .

Q. What challenges arise from the steric hindrance of dual Boc groups during peptide coupling reactions?

The bulky tert-butyl groups reduce nucleophilicity of the amino groups, necessitating:

Q. How does the compound’s stability under acidic or basic conditions impact its use in multi-step syntheses?

- Acidic Conditions : Boc groups hydrolyze rapidly in strong acids (e.g., TFA), limiting use in acid-catalyzed reactions.

- Basic Conditions : Stable in mild bases (pH < 10), but prolonged exposure to alkalis may cleave ester linkages in derivatives.

- Recommendation : Monitor stability via LC-MS during reaction optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.